1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate
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Overview
Description
1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate is an organic compound with the molecular formula C13H16O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene, which is commercially available or can be synthesized from naphthalene through hydrogenation.
Acetylation: The final step involves the acetylation of the methoxylated intermediate using acetic anhydride in the presence of a catalyst like pyridine or sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetate ester to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-6-methoxynaphthalen-1-yl acetate: Similar structure but with the methoxy group at a different position.
1,2,3,4-Tetrahydro-7-ethoxynaphthalen-1-yl acetate: Similar structure but with an ethoxy group instead of a methoxy group.
1,2,3,4-Tetrahydro-7-methoxynaphthalen-1-yl propionate: Similar structure but with a propionate ester instead of an acetate ester.
Uniqueness
1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9(14)16-13-5-3-4-10-6-7-11(15-2)8-12(10)13/h6-8,13H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFAIFHKNBFADF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC2=C1C=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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